Zimelidine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zimelidine dihydrochloride is a chemical compound that was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed as an antidepressant. It is a pyridylallylamine, structurally different from other antidepressants, and was developed in the late 1970s and early 1980s by Arvid Carlsson for the Swedish company Astra AB . This compound was initially marketed under the brand names Zimeldine, Normud, and Zelmid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of zimelidine dihydrochloride involves several steps. Initially, 3-bromopyridine is reacted with n-butyl lithium in dry ether at -40°C. This is followed by the addition of ω-dimethylamino-4’-bromopropiophenone, maintaining the temperature below -40°C. The reaction mixture is then stirred overnight, poured onto ice, and diluted with hydrochloric acid. The product is extracted with methylene dichloride, dried, and evaporated. The resulting crystals are dissolved in water, made alkaline with sodium carbonate, and extracted with ether. The ether solution is dried, evaporated, and recrystallized from isopropyl ether and petroleum ether .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield. The process involves the use of large-scale reactors and continuous monitoring of temperature, pH, and other reaction parameters .

Analyse Des Réactions Chimiques

Types of Reactions: Zimelidine dihydrochloride primarily undergoes substitution reactions due to the presence of bromine and pyridine rings. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and other strong bases, which facilitate the substitution of bromine atoms.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.

Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .

Applications De Recherche Scientifique

Zimelidine dihydrochloride has been extensively studied for its applications in various fields:

Chemistry: It is used as a model compound to study selective serotonin reuptake inhibition and its effects on neurotransmitter dynamics.

Biology: Research on this compound has provided insights into the mechanisms of serotonin transport and its role in mood regulation.

Mécanisme D'action

Zimelidine dihydrochloride exerts its effects by inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing the availability of serotonin in the brain. This action is mediated through the serotonin reuptake pump on the neuronal membrane, enhancing the activity of serotonin on 5HT1A autoreceptors. Unlike tricyclic antidepressants, this compound has minimal affinity for histamine, acetylcholine, and norepinephrine receptors .

Comparaison Avec Des Composés Similaires

Fluvoxamine: Another SSRI that succeeded zimelidine dihydrochloride after its withdrawal.

Fluoxetine: Also derived from antihistamines, fluoxetine is a widely used SSRI with a similar mechanism of action.

Amitriptyline: A tricyclic antidepressant that inhibits the reuptake of serotonin and norepinephrine but has a different chemical structure and side effect profile

Uniqueness: this compound’s uniqueness lies in its structural difference from other antidepressants and its selective inhibition of serotonin reuptake without significant effects on other neurotransmitters. This selectivity contributed to its initial favorable safety profile before its withdrawal from the market .

Propriétés

Numéro CAS |

60525-15-7 |

|---|---|

Formule moléculaire |

C16H18BrClN2 |

Poids moléculaire |

353.7 g/mol |

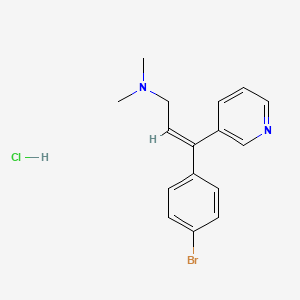

Nom IUPAC |

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C16H17BrN2.ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;/h3-10,12H,11H2,1-2H3;1H/b16-9-; |

Clé InChI |

GELMUARXROJGSO-LFMIJCLESA-N |

SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl |

SMILES isomérique |

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl |

SMILES canonique |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl |

Key on ui other cas no. |

60525-15-7 |

Pictogrammes |

Irritant |

Synonymes |

H 102 09 H-102-09 H10209 Hydrochloride, Zimeldine Hydrochloride, Zimelidine Zelmid Zimeldine Zimeldine Hydrochloride Zimelidin Zimelidine Zimelidine Hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.